molecular formula C19H20Cl2N2O4 B3937609 N,N'-propane-1,2-diylbis[2-(4-chlorophenoxy)acetamide]

N,N'-propane-1,2-diylbis[2-(4-chlorophenoxy)acetamide]

Cat. No.: B3937609
M. Wt: 411.3 g/mol
InChI Key: MNJBNLOQOJUREP-UHFFFAOYSA-N
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Description

N,N’-propane-1,2-diylbis[2-(4-chlorophenoxy)acetamide] is a synthetic organic compound characterized by its unique molecular structure, which includes two chlorophenoxyacetamide groups connected by a propane-1,2-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-propane-1,2-diylbis[2-(4-chlorophenoxy)acetamide] typically involves the reaction of 4-chlorophenoxyacetic acid with propane-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of N,N’-propane-1,2-diylbis[2-(4-chlorophenoxy)acetamide] may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N,N’-propane-1,2-diylbis[2-(4-chlorophenoxy)acetamide] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

N,N’-propane-1,2-diylbis[2-(4-chlorophenoxy)acetamide] has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-propane-1,2-diylbis[2-(4-chlorophenoxy)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N,N’-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide]: Similar structure but with a cyclohexane linker instead of propane.

    N,N’-propane-1,2-diylbis[2-(2-methoxyphenoxy)acetamide]: Similar structure but with methoxy groups instead of chloro groups.

    N,N’-propane-1,2-diylbis[2-(2-bromo-4-methylphenoxy)acetamide]: Similar structure but with bromo and methyl groups instead of chloro groups.

Uniqueness

N,N’-propane-1,2-diylbis[2-(4-chlorophenoxy)acetamide] is unique due to its specific combination of chlorophenoxy groups and propane-1,2-diyl linker, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[[2-(4-chlorophenoxy)acetyl]amino]propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O4/c1-13(23-19(25)12-27-17-8-4-15(21)5-9-17)10-22-18(24)11-26-16-6-2-14(20)3-7-16/h2-9,13H,10-12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJBNLOQOJUREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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